molecular formula C12H17BrO B13619426 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene

1-(2-Bromo-1-propoxyethyl)-2-methylbenzene

Katalognummer: B13619426
Molekulargewicht: 257.17 g/mol
InChI-Schlüssel: FADMMUCTHCLFIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-1-propoxyethyl)-2-methylbenzene is a chemical compound known for its unique structure and properties. It is an ether derivative with a molecular weight of 273.17 g/mol. This compound is often used in advanced research and development due to its versatility and high purity .

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene typically involves the reaction of 2-methylbenzene with 2-bromo-1-propoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include rigorous quality control measures to maintain the integrity of the final product .

Analyse Chemischer Reaktionen

1-(2-Bromo-1-propoxyethyl)-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-propoxyethyl)-2-methylbenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic routes.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block for drug discovery.

    Medicine: It is explored for its potential therapeutic properties and is used in the synthesis of medicinal compounds.

    Industry: The compound is used in the production of specialty chemicals and materials. .

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it reactive towards nucleophiles. This reactivity allows the compound to modify biological molecules and pathways, leading to its various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-1-propoxyethyl)-2-methylbenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and versatility in various applications.

Eigenschaften

Molekularformel

C12H17BrO

Molekulargewicht

257.17 g/mol

IUPAC-Name

1-(2-bromo-1-propoxyethyl)-2-methylbenzene

InChI

InChI=1S/C12H17BrO/c1-3-8-14-12(9-13)11-7-5-4-6-10(11)2/h4-7,12H,3,8-9H2,1-2H3

InChI-Schlüssel

FADMMUCTHCLFIQ-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(CBr)C1=CC=CC=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.